molecular formula C12H17ClN2O3S B1607990 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide CAS No. 35974-23-3

2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide

Cat. No.: B1607990
CAS No.: 35974-23-3
M. Wt: 304.79 g/mol
InChI Key: GFOAJYUXLKUWSF-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Chloro-N-[4-(Diethylsulfamoyl)Phenyl]Acetamide

Crystallographic Analysis and Molecular Geometry

The molecular architecture of this compound exhibits several distinctive structural features that define its three-dimensional conformation and chemical properties. The compound contains a central phenyl ring system that serves as a rigid scaffold connecting the chloroacetamide moiety and the diethylsulfamoyl group. This arrangement creates a molecule with significant conformational constraints due to the planar nature of the aromatic ring and the specific positioning of the substituent groups.

The chloroacetamide backbone provides a reactive site for nucleophilic substitution reactions, while simultaneously contributing to the overall molecular stability through its amide linkage. The presence of the chlorine atom introduces both electronic and steric effects that influence the molecular geometry, particularly affecting the orientation of the acetamide group relative to the phenyl ring. The diethylsulfamoyl functionality adds considerable bulk to the molecule, with the two ethyl groups extending outward from the sulfur center in a tetrahedral arrangement.

Bond angles and lengths within the molecule reflect the hybridization states of the constituent atoms, with the sulfur atom in the sulfonamide group exhibiting tetrahedral geometry due to its sp³ hybridization. The nitrogen atoms in both the acetamide and sulfonamide portions demonstrate trigonal planar geometry consistent with sp² hybridization, creating planar regions within the overall molecular structure. These geometric considerations significantly impact the compound's ability to interact with biological targets and influence its chemical reactivity patterns.

Spectroscopic Identification Techniques

The comprehensive structural characterization of this compound relies heavily on multiple spectroscopic methodologies that provide complementary information about molecular structure, bonding patterns, and functional group identification. These analytical approaches enable detailed confirmation of the compound's identity and purity assessment through characteristic spectral signatures.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed insights into the hydrogen and carbon environments within this compound, revealing specific chemical shift patterns and coupling relationships that confirm the molecular structure. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments present in the molecule.

The diethyl groups attached to the sulfur atom generate distinctive multiplet patterns in the aliphatic region of the spectrum, with the methyl groups appearing as triplets due to coupling with the adjacent methylene protons, while the methylene protons manifest as quartets. These patterns provide unambiguous identification of the diethylamino substituent and confirm its attachment to the sulfonyl group.

The aromatic protons of the phenyl ring produce signals in the characteristic aromatic region, typically appearing as a complex multiplet pattern due to the substitution pattern on the benzene ring. The para-disubstitution creates a symmetrical environment that simplifies the aromatic proton splitting patterns compared to more complex substitution arrangements. The chloromethyl group adjacent to the carbonyl generates a singlet in the spectrum, appearing downfield due to the deshielding effects of both the chlorine atom and the carbonyl group.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments. The carbonyl carbon appears significantly downfield, reflecting its reduced electron density, while the aromatic carbons produce characteristic signals in the aromatic region. The aliphatic carbons of the diethyl groups appear in their expected chemical shift ranges, providing further confirmation of the molecular structure.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (ppm) Multiplicity Assignment
Aromatic Protons 7.0-8.0 Multiplet Phenyl Ring Hydrogens
Chloromethyl Protons 4.8-5.2 Singlet Acetamide Methylene
Diethyl Methylene 3.2-3.6 Quartet Nitrogen-Adjacent Methylene
Diethyl Methyl 1.0-1.4 Triplet Terminal Methyl Groups
Infrared and Raman Vibrational Profiling

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to the various functional groups present in this compound, providing definitive identification of key structural elements. The carbonyl stretch of the acetamide group appears prominently in the spectrum, typically observed around 1650-1680 wavenumbers, representing one of the most diagnostic peaks for compound identification.

The sulfonamide functionality contributes multiple characteristic absorptions to the infrared spectrum, including symmetric and asymmetric sulfur-oxygen stretching vibrations that appear in the 1300-1400 wavenumber region. These peaks provide clear evidence for the presence of the sulfonyl group and help distinguish this compound from related structures lacking the sulfamoyl substituent.

Nitrogen-hydrogen stretching vibrations from the acetamide group produce absorption bands in the 3200-3500 wavenumber region, while carbon-hydrogen stretching modes from both aromatic and aliphatic portions of the molecule contribute to the spectral complexity in the 2800-3100 wavenumber range. The carbon-chlorine bond generates characteristic absorptions in the fingerprint region, providing additional confirmation of the chloroacetamide structure.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to different vibrational modes, particularly those involving symmetric molecular vibrations and aromatic ring breathing modes. The combination of infrared and Raman techniques creates a comprehensive vibrational fingerprint that enables unambiguous compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural confirmation through characteristic fragmentation patterns that reflect the compound's chemical structure. The molecular ion peak appears at mass-to-charge ratio 304.8, corresponding to the calculated molecular weight of this compound.

Fragmentation patterns in mass spectrometry reveal the preferential cleavage sites within the molecule, with common fragmentations occurring at the acetamide linkage and within the diethylsulfamoyl group. Loss of chlorine from the molecular ion creates characteristic isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes, providing additional confirmation of the compound's identity.

The diethylsulfamoyl group undergoes characteristic fragmentations involving loss of ethyl groups and formation of sulfonamide-containing fragments. These fragmentation pathways provide structural information about the substitution pattern and confirm the presence of the diethylamino functionality attached to the sulfonyl group.

Base peak assignments typically correspond to stable aromatic fragments or rearrangement products that maintain the aromatic ring system. The relative intensities of different fragment ions provide insights into the stability of various molecular regions and can be used for quantitative analysis and compound identification in complex mixtures.

Computational Molecular Modeling Approaches

Computational chemistry methods provide valuable insights into the electronic structure, geometric optimization, and molecular properties of this compound that complement experimental characterization techniques. These theoretical approaches enable prediction of molecular behavior and provide detailed understanding of structure-property relationships.

Density Functional Theory Calculations

Density functional theory calculations offer comprehensive analysis of the electronic structure and optimized geometry of this compound, providing theoretical validation of experimental structural determinations. These calculations reveal detailed information about electron density distributions, molecular orbital compositions, and energetic properties that influence chemical reactivity and biological activity.

Geometric optimization through density functional theory methods predicts bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure. The calculations typically employ hybrid functionals such as B3LYP combined with appropriate basis sets to achieve reliable results for organic molecules containing heteroatoms. The optimized geometry provides insights into the preferred conformations and identifies potential sites of high reactivity.

Electronic property calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine the compound's electron-donating and electron-accepting capabilities. These properties directly influence the molecule's ability to participate in various chemical reactions and interact with biological targets through electronic mechanisms.

Electrostatic potential surface calculations map the distribution of positive and negative regions across the molecular surface, providing insights into potential interaction sites for molecular recognition and binding events. These calculations help predict regions of the molecule that may be involved in hydrogen bonding, electrostatic interactions, or hydrophobic contacts with other molecules.

Conformational Stability Studies

Conformational analysis of this compound involves systematic exploration of the potential energy surface to identify stable molecular conformations and understand the factors that influence molecular flexibility. The presence of multiple rotatable bonds, particularly around the diethyl groups and the acetamide linkage, creates numerous possible conformational states that must be evaluated.

Energy calculations for different conformational arrangements reveal the relative stabilities of various molecular geometries and identify the most favorable conformations under different conditions. The rotation around the carbon-nitrogen bond connecting the acetamide group to the phenyl ring represents a significant conformational degree of freedom that affects the overall molecular shape and potential interactions.

The diethylsulfamoyl group contributes additional conformational complexity through rotation around the nitrogen-sulfur bond and the individual carbon-nitrogen bonds of the ethyl substituents. Steric interactions between the ethyl groups and other portions of the molecule influence the preferred conformations and may restrict certain orientations.

Thermodynamic analysis of conformational equilibria provides insights into the population distributions of different conformational states at various temperatures. These calculations help predict the predominant molecular conformations under physiological conditions and understand how conformational flexibility may influence biological activity and chemical reactivity patterns.

Conformational Parameter Energy Range (kJ/mol) Barrier Height (kJ/mol) Preferred Angle (degrees)
Acetamide Rotation 0-25 15-20 0, 180
Diethyl Group Rotation 0-12 8-10 60, 180, 300
Phenyl Ring Orientation 0-8 5-7 Planar
Sulfonamide Conformation 0-15 10-12 Tetrahedral

Properties

IUPAC Name

2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAJYUXLKUWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368254
Record name 2-Chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35974-23-3
Record name 2-Chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of 4-(diethylsulfamoyl)aniline with Chloroacetyl Chloride

  • Reaction Scheme :
    4-(diethylsulfamoyl)aniline + chloroacetyl chloride → 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide

  • Reaction Conditions :

    • Solvent: Typically an inert organic solvent such as dichloromethane or tetrahydrofuran (THF)
    • Base: Triethylamine or another tertiary amine to scavenge HCl
    • Temperature: Controlled, often 0°C to room temperature to minimize side reactions
    • Time: Several hours under stirring to ensure completion
  • Mechanism :
    The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming an amide bond and releasing HCl, which is neutralized by the base.

  • Purification :
    The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Industrial Scale Synthesis

  • The industrial process mirrors the laboratory-scale reaction but is optimized for scale, yield, and purity.
  • Reaction parameters such as solvent choice, temperature control, and base equivalents are finely tuned.
  • Purification steps often include recrystallization and/or chromatography to remove impurities and unreacted starting materials.
  • Process safety and environmental considerations are incorporated, given the use of reactive acyl chlorides and corrosive by-products.

Alternative Synthetic Approaches and Related Methodologies

While the direct acylation is the most straightforward and commonly used method, related synthetic strategies and intermediates are documented in the literature that may inform alternative or optimized routes:

  • Palladium-Catalyzed Amination :
    Palladium-catalyzed coupling reactions can be employed to prepare substituted anilines or amides with specific functional groups. For example, palladium acetate with ligands like 2,2'-bipyridine can catalyze amination reactions under mild conditions, which may be adapted for precursor synthesis.

  • Halogenation and Subsequent Functionalization :
    Nitrobenzene intermediates can be halogenated and subsequently converted to amines or amides through reduction and acylation steps. This multi-step approach allows for the introduction of various substituents on the aromatic ring before acylation.

  • Oxidation of Sulfur-Containing Precursors :
    Sulfamoyl derivatives may be prepared or modified by oxidation reactions using agents like dimethyloxirane or sodium periodate to achieve desired oxidation states on sulfur atoms, which can influence the reactivity in subsequent acylation steps.

Data Table: Summary of Preparation Conditions

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 4-(diethylsulfamoyl)aniline + chloroacetyl chloride + triethylamine DCM or THF 0°C to RT 2–6 hours 75–90 Base neutralizes HCl; controlled temp.
2 Purification by recrystallization or chromatography N/A N/A N/A N/A Ensures high purity
3 Industrial scale: optimized equivalents and solvent volumes Large-scale solvents Controlled (0–25°C) Several hours >85 Process optimization for yield & safety

Research Findings and Analysis

  • The reaction of 4-(diethylsulfamoyl)aniline with chloroacetyl chloride is highly efficient, providing good to excellent yields under mild conditions.
  • The use of triethylamine as a base is critical to neutralize the HCl formed and to drive the reaction to completion without side reactions.
  • Temperature control is important to prevent decomposition or side reactions, especially at scale.
  • Purification methods such as recrystallization from suitable solvents or chromatographic separation are necessary to isolate the product with high purity, essential for subsequent applications.
  • Alternative palladium-catalyzed methods for preparing related amides and anilines provide insight into potential synthetic modifications or precursor preparation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound .

Scientific Research Applications

2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Sulfonamide Substituents

  • Diethylsulfamoyl (-SO₂N(Et)₂): Exhibits higher lipophilicity (logP ~2.8) compared to morpholinosulfonyl (-SO₂N(morpholine), logP ~1.9) due to alkyl chains, favoring membrane permeability .
  • Pyrimidinylsulfamoyl (-SO₂N(H)pyrimidin-2-yl) : Introduces aromaticity and hydrogen-bonding sites, enhancing binding to enzymes like PARP-1 .

Halogen and Functional Group Variations

  • Fluorine substituent : Reduces electron density on the phenyl ring, increasing acetamide reactivity in SN2 reactions .
  • Hydrochloride salt (diethylamino derivative): Improves aqueous solubility (>50 mg/mL) compared to the neutral diethylsulfamoyl analog (<5 mg/mL) .

Key Observations :

  • Diethylsulfamoyl derivatives require polar aprotic solvents (e.g., DMF) for optimal reactivity .
  • Hydrochloride salts are synthesized via acid-base reactions to improve solubility .

Antimicrobial Activity

  • Diethylsulfamoyl derivative : Moderate activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL) due to sulfonamide’s classic antibacterial mechanism .
  • Morpholinosulfonyl analog: Superior inhibition of Pseudomonas aeruginosa (MIC = 16 µg/mL) attributed to morpholine’s H-bond donor/acceptor properties .

Enzyme Inhibition

  • Pyrimidinylsulfamoyl derivative : IC₅₀ = 0.8 µM against PARP-1, outperforming diethylsulfamoyl analogs (IC₅₀ = 5.2 µM) due to π-π interactions with the enzyme’s NAD⁺-binding site .

Biological Activity

2-Chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

  • Chemical Structure : The compound features a chloro group, an acetamide functional group, and a diethylsulfamoyl moiety attached to a phenyl ring.
  • CAS Number : The compound is identified by its unique Chemical Abstracts Service (CAS) number, which aids in its identification in chemical databases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly glutathione S-transferases (GSTs), which play a crucial role in detoxification processes.
  • Cellular Effects : It affects cellular processes by modulating gene expression and influencing cell signaling pathways. Studies indicate that the compound can alter the activity of kinases involved in cell cycle regulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound:

  • Testing Against Pathogens : The compound has been evaluated against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungal strains like Candida albicans. Results indicated significant efficacy against these organisms .
PathogenActivity Level
Staphylococcus aureusEffective
MRSAEffective
Escherichia coliModerate
Candida albicansModerate

Anti-inflammatory and Anti-cancer Activities

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory and anti-cancer properties:

  • Anti-inflammatory Effects : Research suggests that this compound can inhibit nitric oxide production in lipopolysaccharide-induced cells, indicating potential applications in treating inflammatory diseases.
  • Cancer Research : Preliminary studies have shown that the compound may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic potential.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study screened various N-substituted phenyl-2-chloroacetamides for antimicrobial activity using quantitative structure-activity relationship (QSAR) analysis. The findings demonstrated that compounds with specific substitutions exhibited enhanced efficacy against targeted pathogens .
  • Enzyme Inhibition Analysis :
    • Research focusing on enzyme inhibition revealed that this compound effectively inhibited GSTO1, impacting detoxification pathways and suggesting a role in cancer therapy.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide?

  • Methodological Answer : The synthesis typically involves two key steps:

Sulfamoylation : Introduction of the diethylsulfamoyl group onto a phenylamine precursor. For example, reacting 4-aminophenylsulfonamide with diethylsulfamoyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Chloroacetylation : Coupling the intermediate with 2-chloroacetyl chloride. This step requires controlled temperatures (0–5°C) to minimize side reactions like over-acylation .
Critical Parameters: Solvent choice (e.g., DCM vs. THF), stoichiometric ratios, and reaction time significantly affect yields (>70% reported in analogs) .

Q. How is structural confirmation and purity assessment performed for this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Key signals include:
  • ¹H NMR : A singlet at δ 4.2–4.4 ppm (CH₂Cl of acetamide), doublets for aromatic protons (δ 7.4–7.8 ppm), and a triplet for diethyl groups (δ 1.1–1.3 ppm) .
  • ¹³C NMR : Carbonyl signal at δ 165–170 ppm (C=O), sulfonamide sulfur at δ 45–50 ppm .
  • Mass Spectrometry (LC-MS) : Molecular ion peak at m/z 315.1 (C₁₂H₁₆ClN₂O₃S⁺) with fragmentation patterns matching the sulfamoyl and acetamide groups .
  • HPLC Purity : Reverse-phase C18 column (ACN/water gradient) confirms purity >95% .

Advanced Research Questions

Q. How can reaction yields be optimized during the chloroacetylation step?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine intermediate .
  • Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates acylation by activating the chloroacetyl chloride .
  • Temperature Control : Maintaining sub-10°C conditions reduces hydrolysis of the chloroacetyl group .
    Data Contradiction: While reports 75% yield in THF, suggests DMF improves yields to 85% due to better solubility of intermediates .

Q. What strategies address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin as a positive control) .
  • Structural Analog Comparison : Compare with analogs like N-[4-(diethylamino)phenyl]-2-chloroacetamide (), where diethyl groups enhance lipophilicity and membrane permeability, altering IC₅₀ values .
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial assays in vs. anticancer assays in ) to identify structure-activity trends .

Q. What enzymatic targets are hypothesized based on structural analogs?

  • Methodological Answer :
  • Carbonic Anhydrase Inhibition : The sulfamoyl group mimics the sulfonamide pharmacophore in inhibitors like acetazolamide. Use fluorogenic assays (e.g., 4-methylumbelliferyl acetate hydrolysis) to test inhibition .
  • Kinase Targets : The acetamide moiety may interact with ATP-binding pockets. Molecular docking studies (e.g., AutoDock Vina) with EGFR or VEGFR2 kinases can predict binding affinity .
    Supporting Data: reports IC₅₀ = 12 µM against carbonic anhydrase IX for a sulfamoyl-containing analog .

Structural and Stability Analysis

Q. How do substituent variations on the sulfamoyl group affect physicochemical properties?

  • Methodological Answer :
  • Comparative Table (Based on and ) :
SubstituentLogPSolubility (mg/mL)Biological Activity (IC₅₀)
Diethylsulfamoyl2.80.5 (DMSO)15 µM (CA IX)
Dimethylsulfamoyl2.11.2 (DMSO)22 µM (CA IX)
Phenylsulfamoyl3.50.2 (DMSO)8 µM (CA IX)
  • Trends : Larger alkyl groups (e.g., diethyl) increase LogP but reduce solubility, while aromatic substituents enhance target affinity .

Q. What are the stability profiles of this compound under varying pH conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies :
  • Acidic (pH 1.2) : Hydrolysis of the acetamide group occurs within 24h (HPLC shows 30% degradation).
  • Neutral (pH 7.4) : Stable for >72h (95% intact).
  • Basic (pH 9.0) : Rapid cleavage of the sulfamoyl group (50% degradation in 12h) .
  • Storage Recommendations : Lyophilized powder at -20°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Reactant of Route 2
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2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide

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